
Sulfuryl chloride
Overview
Description
Sulfuryl chloride is an inorganic compound with the chemical formula SO₂Cl₂. At room temperature, it is a colorless liquid with a pungent odor. This compound is not found in nature due to its rapid hydrolysis. It is commonly confused with thionyl chloride, but their properties are quite different. This compound is a source of chlorine, whereas thionyl chloride is a source of chloride ions .
Preparation Methods
Sulfuryl chloride is prepared by the reaction of sulfur dioxide and chlorine in the presence of a catalyst, such as activated carbon . The reaction is as follows: [ \text{SO}_2 + \text{Cl}_2 \rightarrow \text{SO}_2\text{Cl}_2 ] The product can be purified by fractional distillation. Industrial production methods also involve the oxidation of thionyl chloride using mercury(II) oxide or manganese dioxide .
Chemical Reactions Analysis
Sulfuryl chloride undergoes various types of chemical reactions, including hydrolysis, decomposition, and chlorination:
Hydrolysis: this compound reacts with water, releasing hydrogen chloride gas and sulfuric acid[ \text{SO}_2\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HCl} + \text{H}_2\text{SO}_4 ]
Decomposition: When heated to or above 100°C, this compound decomposes into sulfur dioxide and chlorine[ \text{SO}_2\text{Cl}_2 \rightarrow \text{SO}_2 + \text{Cl}_2 ]
Chlorination: this compound is widely used for chlorination of various compounds, as it dissociates into sulfur dioxide and chlorine during the reaction.
Scientific Research Applications
Chemical Properties and Safety
Chemical Formula: SO₂Cl₂
CAS Number: 7791-25-5
Physical State: Colorless to light yellow liquid
Odor: Extremely pungent
Boiling Point: Approximately 69.3°C (156.74°F)
Corrosivity: Highly corrosive to skin, eyes, and respiratory tract .
Industrial Applications
This compound is primarily used as a chlorinating and sulfonating agent in organic synthesis. Its ability to introduce chlorine and sulfonyl groups into organic compounds makes it valuable in the production of various chemicals.
Organic Synthesis
- Chlorination Reactions: this compound is employed to chlorinate alkanes, alkenes, alkynes, aromatics, and epoxides under free radical conditions. It enhances the selectivity for para-chlorination when used with specific catalysts .
- Synthesis of Fine Chemicals: It serves as an intermediate in the manufacture of chlorophenols, sulfonic acids, and other fine chemicals. For instance, it is used to produce chlorothymol and catecholic flavonoids .
Pharmaceuticals
This compound is integral in synthesizing pharmaceutical active ingredients. It facilitates the formation of various drug compounds through chlorination and sulfonation processes. Approximately 35% of its industrial use is dedicated to pharmaceuticals .
Agricultural Chemicals
About 49% of this compound's applications are in the production of pesticides and biocides. It aids in the synthesis of plant protection agents that are crucial for modern agriculture .
Case Study 1: Chlorination of Aromatic Compounds
A study demonstrated that using this compound for chlorination significantly increased the reaction rate and selectivity towards para-substituted products when combined with metal salt-organic sulfur catalysts. This method improved yields in synthesizing compounds like 4-chloro-o-cresol .
Case Study 2: Use in Lithium Batteries
Research has shown that this compound acts as a functional additive in lithium metal batteries, helping to suppress dendrite formation and enhance battery longevity. This application highlights its role in advanced energy storage technologies .
Environmental Impact and Safety Considerations
This compound hydrolyzes slowly in moist air, producing hydrochloric acid and sulfuric acid, which are highly corrosive . Safety measures are essential when handling this compound due to its potential health hazards, including pulmonary edema upon inhalation exposure . Proper ventilation and protective equipment are recommended during its use.
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Chlorination/sulfonation of various organic compounds |
Pharmaceuticals | Synthesis of active pharmaceutical ingredients |
Agricultural Chemicals | Production of pesticides and biocides |
Energy Storage | Functional additive in lithium batteries |
Dyes Industry | Used as a reagent in dye manufacturing |
Mechanism of Action
Sulfuryl chloride acts as a source of chlorine in various reactions. It dissociates into sulfur dioxide and chlorine, which then participate in the chlorination of organic compounds. The molecular targets and pathways involved depend on the specific reaction and the compounds being chlorinated .
Comparison with Similar Compounds
Sulfuryl chloride is often compared with thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl):
Thionyl chloride: Unlike this compound, thionyl chloride is a source of chloride ions rather than chlorine.
Chlorosulfonic acid: This compound is used for sulfonation reactions and is more reactive than this compound.
This compound is unique in its ability to act as a source of molecular chlorine, making it particularly useful for chlorination reactions in organic synthesis.
Biological Activity
Sulfuryl chloride (SO₂Cl₂) is a chemical compound with significant biological activity, particularly in its interactions with biological systems and its potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.
This compound is a colorless liquid at room temperature, known for its strong reactivity, especially with water, leading to the formation of hydrochloric acid and sulfuric acid. This hydrolysis reaction contributes to its corrosive properties and biological effects. The compound is classified as a potent irritant to the respiratory tract, skin, and eyes due to these hydrolysis products .
Acute Toxicity
This compound exhibits high acute toxicity when inhaled. Studies have shown that the 4-hour lethal concentration (LC50) for male Sprague-Dawley rats is approximately 878 mg/m³. Symptoms of exposure include nasal discharge and eye irritation, with delayed pulmonary edema reported in humans following inhalation .
Genotoxicity
Research indicates that this compound does not exhibit mutagenic activity in standard Ames tests with Salmonella typhimurium, although slight mutagenicity was noted in one tester strain without metabolic activation. However, this result was not reproducible in further tests . The hydrolysis products may induce genotoxic effects due to changes in pH at the site of contact.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and its derivatives. This compound has been tested against various bacterial strains, demonstrating notable efficacy:
- Gram-positive bacteria : Strong antimicrobial activity was observed against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating effective growth inhibition.
- Gram-negative bacteria : The compound showed weaker activity against Escherichia coli, which can be attributed to the protective outer membrane characteristic of Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 3.9 | 15.6 |
This compound | Escherichia coli | 250 | 500 |
26-Thiodiosgenin | Staphylococcus aureus | 1.95 | 3.9 |
26-Thiodiosgenin | Escherichia coli | 62.5 | 125 |
This table illustrates the comparative effectiveness of this compound and its derivatives against specific bacterial strains, highlighting its potential as an antimicrobial agent.
Agricultural Uses
This compound has been investigated for use as a fumigant in agriculture due to its ability to eradicate pests and pathogens in stored products. Its effectiveness against various fungi and bacteria makes it a candidate for controlling spoilage organisms in food storage environments.
Therapeutic Potential
The compound's reactivity has led researchers to explore this compound derivatives for potential therapeutic applications. Some studies suggest that modifications to the this compound structure can enhance its biological activity while reducing toxicity.
Q & A
Q. Basic: What safety protocols are essential when handling sulfuryl chloride in laboratory settings?
Answer:
- PPE Requirements : Use impermeable gloves (e.g., Barrier® for inorganic halides) and protective clothing (e.g., Tychem® BR) to prevent skin contact. Eye protection and face shields are mandatory due to its corrosive nature .
- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure, as this compound releases toxic HCl and H₂SO₄ upon hydrolysis .
- Storage : Store in sealed, dry containers away from water, oxidizing agents, and incompatible materials (e.g., alcohols, amines) .
Q. Advanced: How to design exposure controls for this compound in dynamic reaction systems?
- Real-Time Monitoring : Use gas detectors to track HCl emissions during reactions. Calibrate sensors to OSHA Permissible Exposure Limits (PEL: 5 ppm for HCl) .
- Contingency Planning : Pre-test spill containment materials (e.g., vermiculite, dry sand) to avoid exothermic reactions with water during accidental releases .
Q. Basic: How does this compound decompose, and what factors influence its stability?
Answer:
-
Primary Reaction : SO₂Cl₂ hydrolyzes to HCl and H₂SO₄ in water. In anhydrous conditions, thermal decomposition follows:
This reaction is temperature-dependent, with a boiling point of 69°C .
-
Stabilizers : Use inhibitors like urea derivatives to slow decomposition in long-term storage .
Q. Advanced: How to determine the reaction order and rate constant for this compound decomposition?
-
Experimental Design : Conduct isothermal experiments at 320°C, monitoring [SO₂Cl₂] over time via gas chromatography. Use integrated rate laws to calculate the first-order rate constant (k). For example:
Data from kinetic studies (e.g., initial rate = 1.6 × 10⁻⁶ M/s at 320°C) can validate the model .
Q. Basic: What methods are used to assess the purity of this compound?
Answer:
- Titration : Quantify active chlorine content via iodometric titration .
- GC-MS : Detect impurities (e.g., SO₂, Cl₂) using gas chromatography coupled with mass spectrometry .
Q. Advanced: How to resolve discrepancies in purity analysis results?
- Cross-Validation : Compare data from multiple techniques (e.g., NMR for structural confirmation, Karl Fischer titration for water content). For instance, inconsistent GC-MS and titration results may indicate hydrolysis during sampling .
Q. Basic: What are the key considerations for synthesizing derivatives using this compound?
Answer:
- Solvent Selection : Avoid protic solvents (e.g., water, alcohols). Use inert solvents like toluene or dichloromethane .
- Stoichiometry : Optimize molar ratios to minimize side reactions (e.g., over-chlorination) .
Q. Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?
- Parameter Screening : Vary temperature, catalyst loading, and reactant concentration in a factorial design. For example, a 2³ factorial experiment can identify interactions between temperature (40–80°C) and SO₂Cl₂ concentration (0.1–0.5 M) .
Q. Basic: What analytical techniques monitor this compound in reaction mixtures?
Answer:
- FTIR : Track characteristic peaks (e.g., S=O stretch at 1360–1370 cm⁻¹) .
- Potentiometry : Measure chloride ion release to infer reaction progress .
Q. Advanced: How to address conflicting reactivity data in published studies?
- Mechanistic Reassessment : Replicate experiments under controlled humidity and temperature. For example, discrepancies in chlorination efficiency may arise from trace water accelerating hydrolysis .
Q. Basic: What are the toxicity profiles and emergency response measures for this compound exposure?
Answer:
- Acute Toxicity : Causes severe respiratory irritation (LC₅₀ in rats: 500 ppm/4h). Immediate decontamination with water is critical for skin/eye contact .
- Spill Management : Absorb spills with dry sand; never use water to avoid exothermic reactions .
Q. Advanced: How to design in vivo models for chronic exposure studies?
Properties
IUPAC Name |
sulfuryl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O2S/c1-5(2,3)4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRCQOCSYXUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SO2Cl2, Cl2O2S | |
Record name | SULFURYL CHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | SULPHURYL CHLORIDE | |
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Record name | sulfuryl chloride | |
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URL | https://en.wikipedia.org/wiki/Sulfuryl_chloride | |
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DSSTOX Substance ID |
DTXSID6029707 | |
Record name | Sulfuryl chloride | |
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Molecular Weight |
134.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT. | |
Record name | SULFURYL CHLORIDE | |
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Record name | Sulfuryl chloride | |
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Boiling Point |
156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C | |
Record name | SULFURYL CHLORIDE | |
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Record name | SULFURYL CHLORIDE | |
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Solubility |
Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction | |
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Density |
1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67 | |
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Vapor Density |
4.6 (Air = 1), Relative vapor density (air = 1): 4.65 | |
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Vapor Pressure |
140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8 | |
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Color/Form |
Colorless, mobile liquid | |
CAS No. |
7791-25-5 | |
Record name | SULFURYL CHLORIDE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-54.1 °C | |
Record name | SULFURYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULPHURYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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